molecular formula C30H34ClF3N4O B10836061 Pyrrolidine carboxamide derivative 2

Pyrrolidine carboxamide derivative 2

Cat. No.: B10836061
M. Wt: 559.1 g/mol
InChI Key: UGINLDOCQNRWSG-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine carboxamide derivatives are a class of heterocyclic compounds featuring a five-membered pyrrolidine ring conjugated with a carboxamide group. These derivatives are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with diverse biological targets. Notable examples include:

  • Idasanutlin (RG7388): A pyrrolidine carboxamide in phase III clinical trials as an MDM2 antagonist for cancer therapy .
  • RTI-229: A dopamine transporter (DAT)-selective compound with a pyrrolidine carboxamide moiety, demonstrating high selectivity and potency .
  • Antitubercular agents: Pyrrolidine carboxamides targeting enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis (MTb) with IC50 values as low as 0.39 µM .

Their therapeutic relevance spans oncology, infectious diseases, and neurology, driven by conformational stability, tunable substitutions, and strong target affinity.

Properties

Molecular Formula

C30H34ClF3N4O

Molecular Weight

559.1 g/mol

IUPAC Name

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C30H34ClF3N4O/c1-18-13-28(38(35-18)21-6-8-26(33)25(31)15-21)19-9-11-36(12-10-19)29(39)24-17-37(30(2,3)4)16-23(24)22-7-5-20(32)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+/m0/s1

InChI Key

UGINLDOCQNRWSG-BJKOFHAPSA-N

Isomeric SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl

Canonical SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyrrolidine Precursors

The catalytic hydrogenation of unsaturated pyrrolidine intermediates is a cornerstone for establishing stereochemistry in carboxamide derivatives. Patent EP3015456A1 details a method where a compound of formula E (a pyrrolidine-2-carboxylic acid derivative with a chiral center) undergoes hydrogenation using chiral catalysts to yield the cis-isomer D with retained enantiomeric purity. Key parameters include:

  • Catalysts : Chiral catalysts represented by formulas M1 or M2 (DTB-substituted complexes), which enforce cis-selectivity.

  • Solvents : Tetrahydrofuran (THF) or acetonitrile, optimizing catalyst activity.

  • Yields : 56–72% for isolated cis-isomers, contrasting with racemic mixtures from conventional hydrogenation.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

CatalystSolventTemperature (°C)Pressure (psi)Yield (%)Cis:Trans Ratio
M1THF25506895:5
M2Acetonitrile30455692:8

This method circumvents racemization at the 2-position, a common issue in pyrrolidine hydrogenation, by leveraging steric hindrance from the catalyst.

Alkylation and Protecting Group Strategies

Direct Alkylation of Carboxyl Intermediates

Alkylation of pyrrolidine-2-carboxylic acid intermediates introduces diverse substituents (R = methyl, ethyl, benzyl) at the 2-position. However, racemization occurs if the carboxyl group is unprotected. EP3015456A1 resolves this by:

  • Protecting the carboxyl group as an ester (e.g., tert-butyl or benzyl).

  • Activating the hydroxyl group with strong bases (NaH or n-BuLi) to form alkoxides.

  • Alkylating with R-X (X = Cl, Br) in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Table 2: Alkylation Efficiency Under Varied Conditions

BaseAlkylating AgentSolventYield (%)Racemization (%)
NaHMeIDMF78<5
n-BuLiBnBrTHF6512

Hydrolysis and Amidation

Post-alkylation, the ester protecting group is hydrolyzed using aqueous NaOH (70% yield). Subsequent amidation employs:

  • Activation : Formation of mixed anhydrides with ClCOOEt.

  • Coupling : Reaction with amines (e.g., NH3, methylamine) in DMF at 0–25°C.

Chiral Derivatization for Enantioseparation

Synthesis of (S)-Pyrrolidine-2-Carboxamide Derivatives

J-stage (2025) outlines a method for synthesizing enantiopure carboxamides using (S)-pyrrolidine-2-carboxylic acid and N-methylpyridine-2-amine:

  • Activation : EDC/HOBt-mediated coupling in DMF.

  • Reaction : 2-hour stirring at 25°C.

  • Purification : Reverse-phase chromatography (C18 column).

Table 3: Derivatization Reagents and Detection Limits

ReagentLOD (amol)α (Separation Factor)Rs (Resolution)
PCP2-Me15–721.12–1.281.5–2.1
PCP249–2601.08–1.211.2–1.8

This approach enhances sensitivity in LC-MS/MS analyses while preserving enantiomeric integrity.

Comparative Analysis of Synthetic Routes

Yield vs. Stereochemical Fidelity

  • Catalytic Hydrogenation : High stereoselectivity (up to 95:5 cis:trans) but moderate yields (56–68%).

  • Direct Alkylation : Higher yields (65–78%) but requires meticulous protection to minimize racemization.

  • Chiral Derivatization : Enantiopure products but limited to analytical-scale synthesis.

Solvent and Base Optimization

  • Polar aprotic solvents (DMF, THF) improve reaction homogeneity.

  • Weak bases (K2CO3) reduce side reactions versus strong bases (NaH) .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine carboxamide derivative 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce amines .

Scientific Research Applications

Pyrrolidine carboxamide derivative 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidine carboxamide derivative 2 involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Structural and Conformational Analysis

Pyrrolidine carboxamides exhibit distinct conformational properties compared to analogous heterocycles:

Feature Pyrrolidine Carboxamide Derivative Piperidine Carboxamide Derivative Chromone Carboxamide Derivative
Dihedral Angle 23.97°–48.9° (twist between rings) N/A 58.48° (chromone-phenyl twist)
Rotational Barrier 8–12 kJ/mol higher than piperidine Lower rotational barrier N/A
Ring Planarity Near-planar arrangement with sp² hybridization at nitrogen Chair conformation, less trigonal nitrogen Syn-conformation with twisted rings

Key Findings :

  • The pyrrolidine ring’s higher rotational barrier enhances conformational rigidity, promoting stronger target binding .
Table 1: Inhibitory Potency Across Targets
Compound Class Target IC50/EC50 (µM) Comparison Compound IC50/EC50 (µM) Source
Pyrrolidine carboxamide MTb InhA 0.39–10 Triclosan derivatives 1–50
Pyrrolidine carboxamide DNA Gyrase 2.26–3.69 Novobiocin 4.17
Pyrrolidine carboxamide MAO-B N/A Chromone carboxamide Lower activity
Methylated pyrrolidine Antiviral (SARS-CoV-2) 0.4 Unmethylated derivative 16

Key Findings :

  • Pyrrolidine carboxamides show superior antitubercular activity (IC50: 0.39 µM) compared to triclosan-based inhibitors .
  • Methylation at the pyrrolidine nitrogen boosts antiviral potency by 40-fold (e.g., compound 23, EC50: 0.4 µM vs. 16 µM for unmethylated derivative) .

Impact of Substituents and Modifications

Substituents on the pyrrolidine carboxamide scaffold critically influence activity:

Table 2: Substituent Effects on Bioactivity
Position Modified Substituent Effect on Activity Example Compound Source
Benzene ring (R1–R5) Electron-withdrawing groups Enhanced InhA inhibition PCAM analogues
C7-hydroxyl (tetrazole) Sulfation Reduced spore germination inhibition Tetrazole 38b
Pyrrolidine nitrogen Methylation Increased antiviral activity Compound 23

Key Findings :

  • Virtual libraries with 17.5 million pyrrolidine carboxamide variants highlight the scaffold’s adaptability for optimizing potency .
  • Sulfation of tetrazole derivatives reduces anti-Clostridium difficile activity, unlike pyrrolidine amides, which retain potency .

Selectivity and Mechanism of Action

Pyrrolidine carboxamides exhibit target selectivity over analogous scaffolds:

  • RTI-229: >1,000-fold selectivity for DAT over serotonin/norepinephrine transporters due to dual pharmacophores (p-iodophenyl and pyrrolidine carboxamide) .
  • Pyrazolo[1,5-a]pyrimidines : Substituting pyrrolidine with oxazolidin-2-one reduces TRK inhibition (IC50 >100 nM vs. 1–100 nM for pyrrolidine) .

Q & A

How can researchers optimize pyrrolidine carboxamide derivatives for enhanced target selectivity in receptor binding studies?

Answer:
Optimization involves systematic structure-activity relationship (SAR) studies to evaluate substituent effects on affinity and selectivity. For example:

  • Substituent positioning : In PARP inhibitors like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), fluorination at the phenyl ring and stereochemical orientation of the pyrrolidine moiety significantly improved enzyme inhibition (IC₅₀ = 1 nM) and cellular potency .
  • Bioisosteric replacements : Replacing tetrazole groups with carboxamide moieties in angiotensin receptor ligands (e.g., 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}pyrrolidine-2-carboxamide) maintained binding affinity while enhancing metabolic stability .
    Methodology : Use iterative cycles of synthesis, X-ray crystallography (to resolve binding modes), and radioligand displacement assays to quantify receptor affinity .

What computational strategies are effective in designing pyrrolidine carboxamide derivatives as protease inhibitors?

Answer:
Advanced computational methods include:

  • QSAR modeling : Training sets with IC₅₀ values (e.g., 0.35–22.4 μM for Plasmodium falciparum inhibitors) enable predictive models for activity optimization. Molecular descriptors like lipophilicity and hydrogen-bond donor/acceptor counts are critical .
  • Docking simulations : For falcipain-2 inhibitors, docking into the catalytic triad (Cys42, His174, Asn204) identifies favorable interactions between the pyrrolidine carboxamide group and the enzyme’s active site .
    Validation : Cross-validate predictions with enzymatic assays and crystallographic data (e.g., dihedral angle analysis of chromone-pyrrolidine derivatives ).

How can researchers resolve stereochemical challenges during the synthesis of pyrrolidine carboxamide derivatives?

Answer:
Stereochemical control is critical for bioactivity. Strategies include:

  • Chiral auxiliaries : Use (2S,5R)-configured intermediates to ensure correct spatial orientation, as seen in the synthesis of (2S,5R)-5-((2-fluorobenzyl)oxy)phenylpyrrolidine-2-carboxamide .
  • X-ray crystallography : Resolve ambiguous configurations, as demonstrated for scalusamide A-C, where Marfey’s reagent analysis and comparative spectroscopy confirmed stereochemistry .
    Case study : Epimerization at C-7 in scalusamides was addressed via HPLC separation and reductive derivatization .

How should researchers address contradictory activity data between in vitro and in vivo models for pyrrolidine carboxamide derivatives?

Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation steps:

  • PK profiling : Measure plasma stability, membrane permeability (Caco-2 assays), and metabolic clearance (e.g., cytochrome P450 inhibition) .
  • Target engagement assays : Use positron emission tomography (PET) with radiolabeled analogs (e.g., RTI-229 for dopamine transporter selectivity) to confirm in vivo target binding .
    Example : RTI-229’s high DAT selectivity (Ki < 1 nM) was validated using competitive binding assays against serotonin/norepinephrine transporters .

What structural modifications enhance the antimicrobial activity of pyrrolidine carboxamide derivatives?

Answer:
Key modifications include:

  • Electron-donating substituents : Pyrrolidine-appended calix[4]arene derivatives with –OCH₃ groups showed MIC values <125 µg/mL against E. coli and B. subtilis due to enhanced membrane disruption .
  • Rigidification : Introducing spirocyclic motifs (e.g., 3'-(4-chlorophenyl)spiro[indoline-2,2'-pyrrolidine]-4'-carboxamide) improves conformational stability and Gram-negative activity .
    Methodology : Combine MIC assays with time-kill studies and scanning electron microscopy (SEM) to assess bactericidal mechanisms .

What advanced techniques are used to analyze the conformational dynamics of pyrrolidine carboxamide derivatives in solution?

Answer:

  • NMR spectroscopy : 2D NOESY experiments reveal through-space interactions between the pyrrolidine ring and aromatic substituents, critical for bioactive conformations .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., CXCR3 antagonists) to identify stable binding poses over 100-ns trajectories .
    Case study : Chromone-pyrrolidine derivatives exhibited twisted conformations (dihedral angles 23.97–58.48°) that correlated with MAO-B inhibitory activity .

How can researchers leverage electrochemical methods to synthesize pyrrolidine carboxamide derivatives?

Answer:
Electrochemical decarboxylation enables sustainable synthesis:

  • Anodic decarboxylation : N-acetylamino malonic acid derivatives undergo decarboxylation to generate pyrrolidine-containing amino acids, which are precursors for carboxamide derivatives .
  • Advantages : Avoids toxic reagents (e.g., phosgene) and enables enantioselective synthesis via chiral electrode modifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.